7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation and Toxicity
- Advanced Oxidation Processes (AOPs) have been utilized to degrade acetaminophen, a compound with a somewhat related structure to benzodiazepines, examining the by-products and their biotoxicity. This research may provide a framework for understanding how similar compounds could be broken down environmentally and the potential risks associated with their degradation products (Qutob et al., 2022).
Pharmacological Insights and Therapeutic Efficacy
- Various benzodiazepines, including those structurally related to the compound , have been reviewed for their therapeutic efficacy in conditions like epilepsy and anxiety disorders. These studies highlight the broad spectrum of activity against various types of epilepsy and suggest potential uses in treating mood disorders (Finder et al., 1976).
Synthetic and Medicinal Chemistry
- Synthetic methodologies and the biological activities of benzazepines, including 3-benzazepines, have been explored, indicating the chemical versatility and therapeutic potential of this class of compounds. These insights could guide future research into similar compounds for various medical applications (Kawase et al., 2000).
Novel Pharmacological Agents
- The exploration of novel synthetic opioids and other psychoactive substances derived from benzodiazepine analogs, highlighting the continuous evolution of psychoactive research chemicals in the illicit drug market. This research underscores the importance of monitoring and studying new compounds for their pharmacological properties and potential risks (Sharma et al., 2018).
Properties
IUPAC Name |
N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUOBYQMFRMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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